4-hydroxy-N-methoxybenzamide

Melanoma imaging Benzamide radiopharmaceuticals Biodistribution

4-Hydroxy-N-methoxybenzamide (CAS 157465-46-8; MFCD21101042) is a para-substituted phenolic benzamide derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol. It features a 4-hydroxyl group on the aromatic ring and an N-methoxy substitution on the amide nitrogen, yielding a topological polar surface area (TPSA) of 58.6 Ų, a computed XLogP3 of 0.9, two hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 157465-46-8
Cat. No. B2810260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-methoxybenzamide
CAS157465-46-8
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCONC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C8H9NO3/c1-12-9-8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11)
InChIKeyBETQLPKYZPVSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-N-methoxybenzamide (CAS 157465-46-8) Procurement Guide: Structural Niche, Comparator Landscape, and Evidence-Based Selection Rationale


4-Hydroxy-N-methoxybenzamide (CAS 157465-46-8; MFCD21101042) is a para-substituted phenolic benzamide derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol [1]. It features a 4-hydroxyl group on the aromatic ring and an N-methoxy substitution on the amide nitrogen, yielding a topological polar surface area (TPSA) of 58.6 Ų, a computed XLogP3 of 0.9, two hydrogen bond donors, and three hydrogen bond acceptors [1]. This compound is listed as a building block and synthetic intermediate across multiple vendor catalogs (e.g., purity ≥95%), though its published biological annotation remains extremely sparse . The closest structural analogs—differentiated by swapping, removing, or further substituting the hydroxyl and N-methoxy groups—include N-hydroxy-4-methoxybenzamide (CAS 10507-69-4, a regioisomer with documented histone deacetylase (HDAC) inhibitory activity), 4-hydroxybenzamide (CAS 619-57-8, lacking the N-methoxy substituent), 4-hydroxy-N-methoxy-N-methylbenzamide (CAS 460747-44-8, a tertiary amide variant), and more elaborated benzamides such as HDAC8-IN-8 (CAS 1884231-52-0). The critical procurement question is whether the specific 4-hydroxy/N-methoxy substitution pattern confers measurable differentiation that justifies selection over these readily available comparators.

Why 4-Hydroxy-N-methoxybenzamide Cannot Be Interchanged with Regioisomers or De-substituted Analogs: Key Structural Determinants


Seemingly minor perturbations to the benzamide scaffold produce functionally divergent outcomes that preclude simple interchange. A direct head-to-head study of 27 N-(alkylaminoalkyl)-substituted 4-methoxy, 4-hydroxy, and 4-amino benzamide derivatives in the B16 murine melanoma model demonstrated that the 4-hydroxy substitution pattern led to markedly inferior melanoma uptake compared to 4-methoxy counterparts, which achieved outstanding tumor-to-nontarget ratios [1]. This structure-activity cleavage is reinforced by regioisomeric divergence in hydrogen-bonding capacity: liquid chromatographic studies of hydroxy-methoxybenzamide isomers reveal that the N-H…O intramolecular hydrogen bond formed specifically in 2-methoxy-4-hydroxybenzamide produces a higher chromatographic capacity factor than the 3,5-isomers, directly demonstrating that the positional relationship of hydroxyl and methoxy groups governs molecular recognition properties [2]. Simultaneously, the presence of the N-methoxy group distinguishes the target from simple 4-hydroxybenzamide (IC50 0.28 mM as an enzyme inhibitor), which lacks the additional H-bond acceptor and rotatable bond that modulate target engagement [3]. Consequently, substituting 4-hydroxy-N-methoxybenzamide with any of its closest analogs—without experimental validation—risks introducing uncharacterized changes in target binding, pharmacokinetic behavior, or synthetic reactivity.

Head-to-Head and Cross-Study Quantitative Evidence for 4-Hydroxy-N-methoxybenzamide Versus Closest Analogs


Melanoma Uptake Deficiency of 4-Hydroxy vs. 4-Methoxy Benzamide Derivatives in Murine B16 Model

In a systematic evaluation of three benzamide subclasses (4-methoxy, 4-hydroxy, and 4-amino) for melanoma scintigraphy, Mohammed et al. (1997) synthesized and radiolabeled 27 N-(alkylaminoalkyl)-substituted benzamides and assessed organ distribution in C57Bl/6 mice bearing subcutaneous B16 melanoma [1]. The 4-methoxy benzamide derivatives exhibited superior melanoma uptake with outstanding melanoma-to-nontarget-tissue ratios, with N-(2-(1′-piperidinyl)ethyl)-3-[131I]iodo-4-methoxybenzamide (1) and N-(2-diethylaminoethyl)-3-[131I]iodo-4-methoxybenzamide (2) demonstrating the best results. Critically, the introduction of 4-hydroxy groups led to less favorable benzamides that showed little melanoma uptake, and the 4-amino analogs revealed unfavorable melanoma-to-nontarget-tissue ratios [1]. Separately, the 4-methoxybenzamide radiotracer [131I]IMBA achieved 4.00±2.4% injected dose per gram in B16-F0 tumors at 24 h post-injection in C57 mice, confirming the high targeting efficiency achievable with the 4-methoxy pharmacophore [2].

Melanoma imaging Benzamide radiopharmaceuticals Biodistribution

HDAC Inhibitory Potential: Regioisomeric Divergence Between N-Methoxy vs. N-Hydroxy Benzamide Substitution

N-Hydroxy-4-methoxybenzamide (CAS 10507-69-4)—the regioisomer bearing the hydroxyl on the amide nitrogen and the methoxy at the 4-position—is a documented HDAC inhibitor targeting class I and IIb enzymes . The N-hydroxy (hydroxamic acid mimetic) moiety is the canonical zinc-binding group required for HDAC chelation, a feature absent in the target compound's N-methoxy substitution. Quantitative data for more elaborated N-hydroxy-4-methoxybenzamide derivatives include HDAC8-IN-8 (3-(benzyloxy)-N-hydroxy-4-methoxybenzamide), which exhibits IC50 values of 23.9 μM for hHDAC8, 12.1 μM for hHDAC1, and 2.9 μM for hHDAC6 , and HDAC8-IN-20a (3-(benzyloxy)-N-hydroxy-4-methoxybenzamide), which achieves an IC50 of 27 nM for HDAC8 [1]. The target compound, lacking the N-hydroxy zinc-binding group, is not expected to function as a zinc-dependent HDAC inhibitor, representing a categorical mechanistic divergence from its N-hydroxy regioisomer.

HDAC inhibition Epigenetics Benzamide SAR

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile and Lipophilicity Versus 4-Hydroxybenzamide

4-Hydroxy-N-methoxybenzamide and its de-methoxylated analog 4-hydroxybenzamide (CAS 619-57-8) differ in key physicochemical descriptors that influence permeability, solubility, and target engagement. PubChem computed properties for the target compound: molecular weight 167.16 g/mol, XLogP3 0.9, hydrogen bond donor count (HBD) 2, hydrogen bond acceptor count (HBA) 3, rotatable bond count 2, TPSA 58.6 Ų [1]. For 4-hydroxybenzamide: molecular weight 137.14 g/mol, HBD 2 (the amide NH2), HBA 2 (the carbonyl oxygen and hydroxyl oxygen), rotatable bonds 1, and a higher predicted melting point (161–162 °C) reflecting stronger crystal lattice hydrogen bonding . The additional N-methoxy group in the target compound contributes +30 Da molecular weight, one additional HBA, one additional rotatable bond, and a moderate increase in lipophilicity (ΔLogP estimated at +0.3 to +0.5 log units relative to 4-hydroxybenzamide), while maintaining Lipinski compliance (0 violations) [1].

Drug-likeness Physicochemical profiling Hydrogen bonding

N-Substitution Determines Synthetic Versatility: Primary (N-Methoxy) vs. Tertiary (N-Methoxy-N-Methyl) Amide Reactivity

4-Hydroxy-N-methoxybenzamide retains a secondary amide N–H proton (pKa predicted 8.25±0.15 ), which is available for further N-alkylation, acylation, or metal-catalyzed cross-coupling. In contrast, 4-hydroxy-N-methoxy-N-methylbenzamide (CAS 460747-44-8; purity 97% ) is a tertiary amide (Weinreb amide-type) in which the N–H is fully substituted, eliminating hydrogen-bond donation at the amide nitrogen. The Weinreb amide variant exhibits LogP 1.12 and HBD 1 (only the phenolic OH) versus the target's HBD 2, and it functions as a stoichiometric acylating agent in Pd-catalyzed aminocarbonylation of aryl bromides . The choice between the two therefore depends on whether the downstream chemistry requires a free N–H handle for further derivatization (target compound) or a pre-activated acyl donor for direct ketone/aldehyde synthesis (tertiary amide analog).

Amide coupling Synthetic intermediate Building block

Melanin-Binding Propensity: Quantitative Superiority of 4-Methoxy Over 4-Hydroxy Benzamide Scaffolds

The melanin-binding pharmacophore of radioiodinated benzamides is highly sensitive to the 4-substituent. Quantitative comparison of 4-methoxy vs. 4-hydroxy derivatives in the same study demonstrated that the 4-methoxy series shows high and sustained melanoma uptake, whereas 4-hydroxy substitution results in little accumulation [1]. Further pharmacokinetic characterization of the 4-methoxy lead [123I]IMBA showed rapid background clearance and high tumor contrast by 4 h post-injection, with tumor-to-nontarget ratios significantly elevated over the reference compound BZA (average ratio improved by a factor of eight at 1 h and remained four times better at 6 h) [2]. The 4-hydroxy substitution therefore abrogates the melanin-binding interaction that makes benzamides valuable as melanoma-seeking agents.

Melanin affinity Radiopharmaceuticals Melanoma targeting

Validated and Contraindicated Application Scenarios for 4-Hydroxy-N-methoxybenzamide Based on Quantitative Evidence


Medicinal Chemistry SAR Exploration Requiring a Free Secondary Amide with Defined H-Bond Donor/Acceptor Topology

4-Hydroxy-N-methoxybenzamide is best deployed as a scaffold intermediate in structure-activity relationship (SAR) campaigns where the secondary amide N–H (pKa predicted 8.25) and the phenolic –OH (HBD 2) provide two geometrically defined hydrogen-bond donor sites, combined with three hydrogen-bond acceptor sites (amide carbonyl, N-methoxy oxygen, phenolic oxygen) for target engagement . Its physicochemical profile (XLogP3 0.9, TPSA 58.6 Ų, MW 167.16) places it within favorable drug-like space, and the free N–H enables subsequent N-alkylation, N-arylation, or metal-catalyzed functionalization that is not possible with the tertiary N-methoxy-N-methyl analog . This scenario is supported by the compound's commercial availability at 95%+ purity from multiple vendors as a building block .

Negative Selection: Melanin-Targeted Imaging or Theranostic Probe Development

Based on direct comparative evidence from Mohammed et al. (1997) demonstrating that 4-hydroxy benzamide derivatives exhibit little to no melanoma uptake while 4-methoxy benzamide derivatives achieve outstanding tumor-to-nontarget ratios (e.g., [123I]IMBA with 8-fold ratio improvement over BZA at 1 h), 4-hydroxy-N-methoxybenzamide is contraindicated for any application requiring melanin affinity . Investigators developing melanin-targeted imaging agents, theranostic radiopharmaceuticals, or drug conjugates for melanoma should instead procure 4-methoxy-substituted benzamide building blocks, which are validated preclinically and clinically for high, sustained tumor retention .

Negative Selection: Zinc-Dependent HDAC Inhibitor Tool Compound Discovery

HDAC inhibition by benzamide derivatives requires an N-hydroxy (hydroxamic acid mimetic) zinc-binding group, as demonstrated by the N-hydroxy-4-methoxybenzamide scaffold and its elaborated analogs (HDAC8-IN-8: hHDAC8 IC50 23.9 μM; HDAC8-IN-20a: HDAC8 IC50 27 nM) . The target compound's N-methoxy substitution lacks the requisite metal-chelating functionality and is therefore mechanistically unsuitable for zinc-dependent HDAC targeting. Researchers seeking HDAC inhibitor tool compounds should instead select the regioisomeric N-hydroxy-4-methoxybenzamide or its elaborated derivatives, for which quantitative enzyme inhibition data are available across multiple HDAC isoforms .

Synthetic Methodology Development Leveraging the 4-Hydroxy Substituent as an Orthogonal Functional Handle

The 4-hydroxy group on 4-hydroxy-N-methoxybenzamide provides an orthogonal nucleophilic site that can be selectively functionalized (e.g., O-alkylation, Mitsunobu coupling, or sulfonylation) without affecting the N-methoxy amide. This contrasts with 4-hydroxy-N-methoxy-N-methylbenzamide, which is primarily utilized as a Weinreb amide acyl donor in Pd-catalyzed aminocarbonylation . For synthetic chemists developing divergent library syntheses or late-stage functionalization methodologies, the bifunctional nature of 4-hydroxy-N-methoxybenzamide (phenolic OH + secondary N-methoxy amide) offers two distinct derivatization vectors in a single, commercially available intermediate (purity ≥95%) .

Quote Request

Request a Quote for 4-hydroxy-N-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.